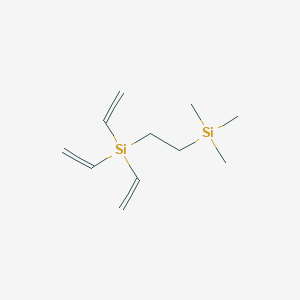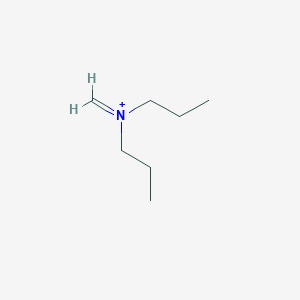
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol is an organic compound characterized by the presence of four chlorine atoms and a hydroxyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrachlorocyclohex-2-en-1-ol typically involves the chlorination of cyclohexene derivatives. One common method is the reaction of cyclohexene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to other functional groups.
Substitution: Chlorine atoms can be substituted with other groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachlorocyclohexanone, while reduction could produce tetrachlorocyclohexanol.
Scientific Research Applications
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrachlorocyclohex-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and hydroxyl group play a crucial role in its binding affinity and reactivity. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrachlorocyclohex-2-en-1-ol
- 2,3,5,6-Tetrachlorocyclohex-2-en-1-ol
- 2,3,4,6-Tetrachlorocyclohexanone
Uniqueness
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyl group. This configuration imparts distinct chemical properties, such as higher reactivity in substitution reactions and specific biological activities compared to its analogs.
Properties
CAS No. |
78137-68-5 |
|---|---|
Molecular Formula |
C6H6Cl4O |
Molecular Weight |
235.9 g/mol |
IUPAC Name |
2,3,4,6-tetrachlorocyclohex-2-en-1-ol |
InChI |
InChI=1S/C6H6Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h2-3,6,11H,1H2 |
InChI Key |
KGASNHOWLDTFSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=C(C1Cl)Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


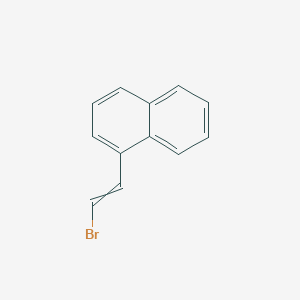
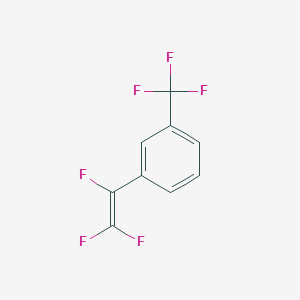
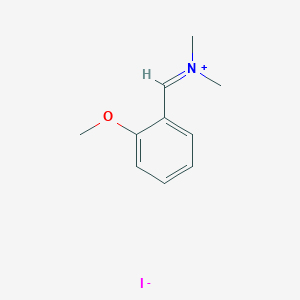
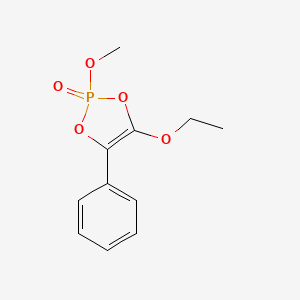
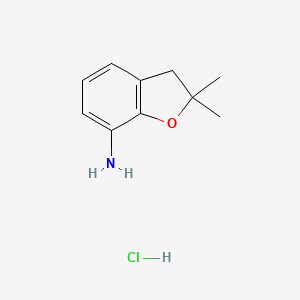

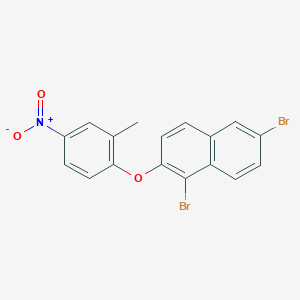
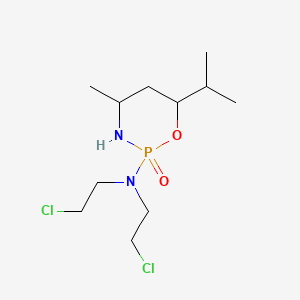
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
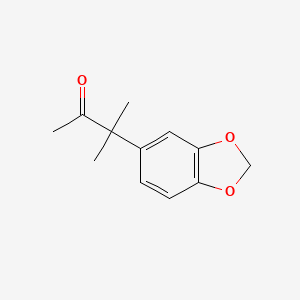
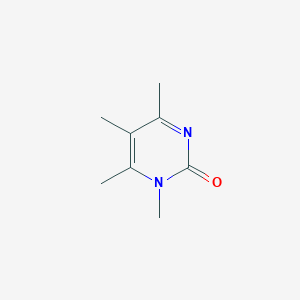
![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)
